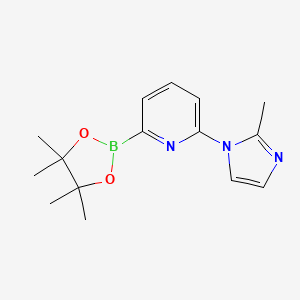

2-(2-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine

Description

This compound features a pyridine ring substituted at the 2-position with a 2-methylimidazole group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The methyl group on the imidazole enhances steric stability and modulates electronic properties, which can influence reactivity in catalytic processes or binding interactions in medicinal applications .

Properties

Molecular Formula |

C15H20BN3O2 |

|---|---|

Molecular Weight |

285.15 g/mol |

IUPAC Name |

2-(2-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H20BN3O2/c1-11-17-9-10-19(11)13-8-6-7-12(18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 |

InChI Key |

DTQYPDSDWAELEV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CN=C3C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyridine

General Synthetic Strategy

The synthesis typically involves multi-step organic transformations, primarily focusing on:

- Introduction of the 2-methylimidazolyl substituent onto the pyridine ring.

- Installation of the boronate ester functionality at the 6-position of the pyridine ring.

- Use of palladium-catalyzed borylation or Suzuki–Miyaura cross-coupling reactions to install the boron moiety.

The key synthetic challenge is the selective functionalization of the pyridine ring and maintaining stability of the boronate ester under reaction conditions.

Palladium-Catalyzed Borylation of Halopyridine Precursors

One of the most reliable methods to prepare this compound is the palladium-catalyzed borylation of a halogenated pyridine derivative bearing the 2-methylimidazolyl substituent.

Reaction Scheme Summary

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Starting from 5-bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine, react with bis(pinacolato)diboron | 63.7–84% | Catalyzed by palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with ligands like triphenylphosphine or tricyclohexylphosphine; base such as potassium acetate or potassium carbonate; solvents include 1,4-dioxane or toluene; inert atmosphere; reflux conditions |

| 2 | Work-up involves cooling, filtration, washing with water and methanol, drying | — | Produces the desired boronate ester as an off-white solid |

Representative experimental conditions include:

- Use of 5-bromo-2-(2-methylimidazol-1-yl)pyridine as the halogenated precursor.

- Bis(pinacolato)diboron (1.2 equivalents) as the boron source.

- Potassium acetate or potassium carbonate as the base.

- Palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4) with phosphine ligands.

- Solvent: 1,4-dioxane or toluene.

- Reaction temperature: reflux (~100–110 °C).

- Inert atmosphere (nitrogen or argon).

- Reaction time: 4–12 hours depending on scale and conditions.

Example Experimental Procedure

An example from recent literature and supplier data:

- To a nitrogen-purged reaction vessel, add 5-bromo-2-(2-methyl-1H-imidazol-1-yl)pyridine (20.0 g, 83.3 mmol), bis(pinacolato)diboron (25.3 g, 100 mmol), potassium acetate (20.4 g, 208 mmol), and bis(triphenylphosphine)palladium dichloride (1.17 g, 1.4 mmol).

- Add 400 mL of 1,4-dioxane.

- Heat the mixture to reflux under nitrogen and monitor the reaction by TLC until completion.

- Cool the reaction mixture to below 20 °C.

- Filter the precipitate, wash with water and methanol, then dry at 80 °C to yield the boronate ester as an off-white powder.

- Yield: 84% with high purity.

Alternative Catalysts and Conditions

- Use of tris-(dibenzylideneacetone)dipalladium(0) with tricyclohexylphosphine ligand and potassium carbonate base in 1,4-dioxane/water mixture under reflux for ~4 hours yields the product in 78% yield.

- Tetrakis(triphenylphosphine)palladium(0) with potassium carbonate in toluene/water reflux for 12 hours can give yields around 63.7%.

- Green chemistry approaches using palladium acetate and potassium carbonate in N,N-dimethylformamide/water at 90 °C in sealed tubes under inert atmosphere provide yields up to 77.6%.

Analytical Data and Research Outcomes

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H20BN3O2 |

| Molecular Weight | 285.15 g/mol |

| Appearance | Off-white powder |

| Melting Point | ~199–201 °C |

| Optical Rotation | [α]D20 = −46 (c=0.5, DMSO) |

| Purity (HPLC) | >99% |

Spectroscopic Characterization

Summary Table of Preparation Conditions and Yields

| Entry | Catalyst & Ligand | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 + PPh3 | KOAc | 1,4-dioxane | Reflux | ~4 h | 84 | High yield, inert atmosphere |

| 2 | Pd2(dba)3 + PCy3 | K2CO3 | 1,4-dioxane/H2O | Reflux | 4 h | 78 | Alternative catalyst system |

| 3 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Reflux | 12 h | 63.7 | Longer reaction time |

| 4 | Pd(OAc)2 | K2CO3 | DMF/H2O | 90 °C (sealed tube) | 6 h | 77.6 | Green chemistry approach |

Chemical Reactions Analysis

Types of Reactions

2-(2-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

Reduction: The imidazole ring can participate in reduction reactions under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronate ester to a boronic acid.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce the imidazole ring.

Substitution: Nucleophiles such as amines or alcohols can react with the boronate ester group under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding boronic acid.

Reduction: The major product is the reduced form of the imidazole ring.

Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-(2-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boronate ester and imidazole groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Key Observations :

- The target compound’s pyridine-imidazole system offers modularity for synthetic modifications compared to fused bicyclic analogs (e.g., imidazo[1,2-a]pyridine) .

Reactivity in Cross-Coupling Reactions

The boronic ester group in the target compound facilitates Suzuki-Miyaura coupling, widely used to construct biaryls and complex molecules . Comparative studies highlight:

- Reaction Efficiency : Pyridine-based boronic esters (e.g., target compound) exhibit faster coupling rates with aryl halides than bulkier fused systems (e.g., thiazolo[5,4-b]pyridine derivatives) due to reduced steric hindrance .

Physical and Chemical Properties

Notes:

Biological Activity

The compound 2-(2-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (commonly referred to as "Compound X") is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C14H20B2N4O2

Molecular Weight : 292.13 g/mol

IUPAC Name : this compound

Structural Features

The compound features a pyridine ring substituted with an imidazole and a dioxaborolane moiety. The imidazole ring is known for its biological relevance, particularly in drug design due to its ability to form hydrogen bonds and participate in π-stacking interactions.

Research indicates that Compound X may exhibit biological activity through several mechanisms:

- Inhibition of Protein Kinases : The imidazole ring can interact with ATP-binding sites in kinases, potentially leading to inhibition of cellular signaling pathways involved in cancer progression.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting cellular processes.

Pharmacological Studies

Several studies have investigated the pharmacological properties of Compound X:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Bactericidal activity against E. coli | |

| Kinase Inhibition | Selective inhibition of FGFRs |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, Compound X was tested for its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent through the inhibition of specific kinases involved in tumor growth .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial properties of compounds structurally similar to Compound X. It was found that these compounds exhibited significant activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. The mechanism was attributed to the disruption of bacterial cell membrane integrity .

Q & A

Q. Q1. What are the key synthetic routes for preparing this compound, and how can its purity be validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to couple with halogenated imidazole-pyridine precursors. A common approach involves reacting 2-methyl-1H-imidazole with a brominated pyridine boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base like Na₂CO₃ . Purity validation requires ¹H/¹³C NMR to confirm substituent positions and integration ratios, LC-MS for molecular weight verification, and X-ray crystallography (using programs like SHELXL or OLEX2) to resolve structural ambiguities .

Advanced Synthesis: Catalytic Optimization

Q. Q2. How can researchers optimize catalytic systems for higher yields in cross-coupling reactions involving this compound?

Key variables include:

- Catalyst selection : Pd(OAc)₂ with ligands like SPhos or XPhos improves steric bulk tolerance .

- Solvent/base systems : Dioxane with K₃PO₄ enhances coupling efficiency for electron-deficient aryl halides.

- Temperature : Microwave-assisted heating (100–120°C) reduces reaction time while maintaining yield .

Contradictory data on solvent efficacy (e.g., THF vs. dioxane) may arise from substrate-specific electronic effects, necessitating DOE (Design of Experiments) approaches .

Structural Characterization Challenges

Q. Q3. How can crystallographic disorder in the dioxaborolane moiety be resolved during structural refinement?

The dioxaborolane group’s rotational flexibility often causes disorder. Strategies include:

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion.

- SHELXL restraints : Apply SIMU/RIGU commands to model anisotropic displacement parameters .

- Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions and packing .

If disorder persists, report occupancy ratios and refine using PART instructions .

Application in Biaryl Synthesis

Q. Q4. What mechanistic insights are critical for using this compound in synthesizing sterically hindered biaryls?

The boronate ester’s stability under basic conditions enables coupling with aryl chlorides/bromides. However, steric hindrance from the 2-methylimidazole group can slow transmetallation. Mechanistic studies (e.g., DFT calculations) reveal that bulky ligands (e.g., DavePhos) reduce competing proto-deboronation and enhance oxidative addition rates . Kinetic monitoring via in situ IR/NMR is recommended to identify rate-limiting steps .

Biological Activity Profiling

Q. Q5. How can researchers design assays to evaluate this compound’s antimicrobial potential?

Imidazole derivatives often target microbial enzymes (e.g., cytochrome P450). Standard protocols include:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Docking studies with bacterial dihydrofolate reductase or efflux pump proteins to rationalize activity . Note that substituent positioning (e.g., methyl vs. aryl groups) significantly impacts membrane penetration .

Data Contradictions: Spectroscopic vs. Crystallographic Results

Q. Q6. How should discrepancies between NMR data and X-ray structures be addressed?

For example, if NMR suggests equatorial imidazole positioning but crystallography shows axial orientation:

- Dynamic effects : Use VT (Variable Temperature) NMR to probe conformational exchange.

- DFT optimization : Compare computed (Gaussian) and experimental structures to identify energy minima mismatches .

- Twinned crystals : Re-examine diffraction data with PLATON’s TWINABS to detect twinning .

Stability and Storage

Q. Q7. What conditions prevent hydrolysis of the boronate ester during storage?

- Anhydrous environments : Store under argon at –20°C in sealed vials with molecular sieves.

- Avoid protic solvents : Use THF or DCM instead of methanol/water mixtures.

- Monitor degradation : Periodic ¹¹B NMR or LC-MS to detect boronic acid formation .

Computational Modeling

Q. Q8. Which computational methods best predict this compound’s reactivity in catalytic cycles?

- *DFT (B3LYP/6-31G)**: Models transition states for Suzuki coupling steps .

- MD simulations (AMBER) : Assess solvation effects on boronate ester stability.

- NBO analysis : Quantifies charge distribution to explain regioselectivity in cross-couplings .

Advanced Applications: Functional Materials

Q. Q9. How can this compound be integrated into metal-organic frameworks (MOFs) or sensors?

The pyridine and imidazole moieties act as ligands for metal nodes (e.g., Zn²⁺, Cu²⁺). Strategies include:

- Solvothermal synthesis with Zn(NO₃)₂ in DMF to form porous MOFs.

- Fluorescence quenching assays : Use the boronate ester’s Lewis acidity to detect anions (e.g., F⁻) .

Troubleshooting Low-Yield Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.